Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of this compound is influenced by lithium’s coordination preferences and the steric demands of the tert-butoxycarbonyl (Boc) group. While direct crystallographic data for this compound is unavailable, analogous lithium salts of Boc-protected amino acids provide insights:
- Lithium Coordination : Lithium typically adopts a tetrahedral coordination sphere, binding to oxygen atoms from hydroxyl, carbonyl, or ester groups. In related compounds like lithium enolates, lithium coordinates to enolate oxygens and solvent molecules (e.g., tetrahydrofuran or amides). For the target compound, lithium may coordinate to the hydroxyl oxygen at C4 and the carbonyl oxygen of the Boc group, forming a chelate structure.
- Steric Effects : The bulky tert-butyl group enforces a gauche conformation around the C4–C5 bond, minimizing steric clashes between the Boc group and the hydroxyl substituent. This spatial arrangement is critical for synthetic stability and reactivity.
- Hydrogen Bonding : The hydroxyl group at C4 can participate in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing specific conformations.
Table 1 : Hypothetical Coordination Geometry of Lithium in Analogous Systems
| Coordinate Site | Bond Length (Å) | Geometry | Source |
|---|---|---|---|
| O (Hydroxyl) | 1.9–2.0 | Tetrahedral | |
| O (Boc carbonyl) | 2.0 |
Properties
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAYBXEHMDGGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC(CCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate typically involves the reaction of lithium hydroxide with 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Applications in Scientific Research
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate has a diverse range of applications across several scientific disciplines:
Chemistry
- Reagent in Synthesis : This compound is utilized as a reagent in various organic synthesis reactions. Its lithium component can facilitate reactions such as nucleophilic substitutions and reductions, making it valuable for synthesizing complex organic molecules.
- Catalyst Development : Due to its unique ligand structure, it may serve as a catalyst or co-catalyst in chemical reactions, enhancing reaction rates or selectivity.
Biology
- Biological Activity Studies : Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. Studies are ongoing to elucidate its mechanism of action and biological pathways influenced by this compound .
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, which could be relevant for developing treatments for neurodegenerative diseases.
Medicine
- Therapeutic Applications : There is growing interest in exploring the therapeutic effects of this compound. Its ability to interact with biological targets may lead to novel drug formulations aimed at various health conditions.
- Drug Formulation Component : The compound's unique properties make it suitable for incorporation into drug delivery systems, potentially enhancing the efficacy of pharmaceutical agents .
Industrial Applications
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: Another lithium compound with similar applications in chemical synthesis and industrial processes.
Lithium 5-{[(tert-butoxy)carbonyl]amino}methylpyridine-2-sulfinate:
Uniqueness
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate is unique due to its specific structure and the presence of both lithium and the 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate ligand.
Biological Activity
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate is a lithium compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a lithium ion coordinated with a 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate ligand. Its molecular formula is C10H18LiNO5, and it has a molecular weight of approximately 245.24 g/mol. The structure includes functional groups that may influence its biological interactions and efficacy.
Lithium ions are known to exert various biological effects through several mechanisms:
- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : Lithium has been shown to inhibit GSK-3β, an enzyme involved in multiple signaling pathways, including those regulating neuronal survival and apoptosis. This inhibition can lead to increased levels of phosphorylated proteins that are crucial for neuroprotection .
- Neuroprotective Effects : Chronic lithium treatment has been associated with increased expression of neuroprotective proteins such as Bcl-2, which plays a critical role in preventing neuronal apoptosis. Studies indicate that lithium can enhance Bcl-2 levels in various brain regions, contributing to its neuroprotective properties .
- Ion Competition : Lithium can substitute for sodium and magnesium in various biochemical processes, affecting enzyme activity and cellular signaling pathways. This ion competition is particularly relevant in the context of lithium's therapeutic effects in mood disorders .
Neuroprotective Effects
Numerous studies have highlighted the neuroprotective effects of lithium compounds:
- A study demonstrated that chronic lithium treatment significantly increased Bcl-2 levels in the rat frontal cortex and hippocampus at concentrations as low as 0.3 mmol/L, suggesting its potential for protecting neurons from diverse insults .
- Lithium's ability to modulate the activity of GSK-3β also implicates it in pathways related to neurodegenerative diseases such as Alzheimer's disease, where GSK-3β is known to regulate tau phosphorylation .
Pharmacological Applications
This compound may have potential applications in:
- Bipolar Disorder : As a mood stabilizer, lithium is widely used in treating bipolar disorder. Its mechanisms involving GSK-3β inhibition and neuroprotection are critical for its therapeutic effects .
- Neurodegenerative Diseases : Given its neuroprotective properties, this compound may be explored further for potential use in conditions like Alzheimer's disease or other forms of dementia.
Comparative Analysis
| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Use |
|---|---|---|---|
| This compound | GSK-3β inhibition; Neuroprotection | Increased Bcl-2; Reduced apoptosis | Bipolar Disorder; Neurodegenerative Diseases |
| Lithium Carbonate | GSK-3β inhibition; Ion competition | Mood stabilization; Neuroprotection | Bipolar Disorder; Depression |
Q & A
Q. What synthetic strategies are recommended for preparing Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate, and how can side reactions be minimized?
Methodological Answer:
- Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis. This prevents unwanted nucleophilic side reactions. Boc is stable under basic conditions and can be removed with acidic agents like TFA .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDCI or HATU) to form the ester linkage between the hydroxypentanoate and Boc-protected amine. Monitor reaction progress via TLC or LC-MS to detect intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., from ethanol/water) to isolate the product. Purity can exceed 95%, as seen in analogous Boc-protected compounds .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : ¹H NMR to confirm the Boc group (singlet at ~1.4 ppm for tert-butyl) and hydroxyl proton (broad peak at ~5 ppm). ¹³C NMR should show the carbonyl signals (~155 ppm for Boc, ~175 ppm for carboxylate) .
- HRMS : Validate molecular weight (calculated for C₁₆H₂₈LiN₂O₅: ~335.2 g/mol) with electrospray ionization (ESI+) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (compare to analogs like 150–151°C for similar Boc-amino acids ).
Advanced Research Questions
Q. How does the lithium ion influence the compound’s stability and reactivity in aqueous versus non-polar solvents?
Methodological Answer:
- Coordination Chemistry : Lithium ions form strong complexes with carboxylate groups, enhancing solubility in polar solvents (e.g., water, methanol). In non-polar solvents (e.g., THF), the ion pair may aggregate, reducing reactivity. Use conductivity measurements to assess ion dissociation .
- Thermodynamic Data : Refer to gas-phase thermochemistry (e.g., ΔrH° = -22.6 kcal/mol for Li⁺•H₂O interactions ). Hydration effects can stabilize the compound in aqueous media but may hydrolyze the Boc group under acidic conditions.
Q. What computational approaches can predict the compound’s behavior in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Model the reaction pathway for Boc deprotection or ester hydrolysis. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies for nucleophilic attack .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reactivity in water versus DMSO. Compare with experimental kinetics from HPLC or NMR .
Q. How can conflicting spectroscopic or thermodynamic data from different studies be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR findings with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography (if crystalline). For thermal data, reconcile DSC results with thermogravimetric analysis (TGA) .
- Control Experiments : Repeat reactions under varying conditions (e.g., pH, temperature) to identify confounding factors. For example, lithium ion hydration entropy (ΔrS° = -27.9 cal/mol·K ) may shift equilibria in humid environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
